molecular formula C13H15ClN2O3S B6715385 N-(4-chloro-3-cyanophenyl)-1-(oxan-2-yl)methanesulfonamide

N-(4-chloro-3-cyanophenyl)-1-(oxan-2-yl)methanesulfonamide

Cat. No.: B6715385
M. Wt: 314.79 g/mol
InChI Key: PCBUCKBBTXEVJR-UHFFFAOYSA-N
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Description

N-(4-chloro-3-cyanophenyl)-1-(oxan-2-yl)methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of a sulfonamide group, along with other functional groups like chloro, cyano, and oxan, suggests potential biological activity and utility in various chemical reactions.

Properties

IUPAC Name

N-(4-chloro-3-cyanophenyl)-1-(oxan-2-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O3S/c14-13-5-4-11(7-10(13)8-15)16-20(17,18)9-12-3-1-2-6-19-12/h4-5,7,12,16H,1-3,6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBUCKBBTXEVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CS(=O)(=O)NC2=CC(=C(C=C2)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-cyanophenyl)-1-(oxan-2-yl)methanesulfonamide typically involves multiple steps:

    Formation of the 4-chloro-3-cyanophenyl intermediate: This can be achieved through halogenation and nitrile formation reactions.

    Attachment of the oxan-2-yl group: This step may involve nucleophilic substitution reactions.

    Introduction of the methanesulfonamide group: This is usually done through sulfonation reactions using reagents like methanesulfonyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the oxan-2-yl group.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The chloro group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of oxan-2-one derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-(4-chloro-3-cyanophenyl)-1-(oxan-2-yl)methanesulfonamide may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as an enzyme inhibitor or receptor ligand.

    Medicine: Possible antimicrobial or anticancer properties.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell wall synthesis. The presence of multiple functional groups suggests it could interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-1-(oxan-2-yl)methanesulfonamide
  • N-(4-cyanophenyl)-1-(oxan-2-yl)methanesulfonamide
  • N-(4-chloro-3-cyanophenyl)-1-(oxan-2-yl)ethanesulfonamide

Uniqueness

The unique combination of chloro, cyano, and oxan groups in N-(4-chloro-3-cyanophenyl)-1-(oxan-2-yl)methanesulfonamide may confer distinct chemical reactivity and biological activity compared to its analogs.

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